
(S)-2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid is a chiral compound with a piperazine ring substituted with a methyl group and a phenylacetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid typically involves the following steps:
Reductive Alkylation: The piperazine ring is alkylated using a reductive alkylation process.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques to isolate the (S)-enantiomer. This can be achieved using chiral chromatography or by forming diastereomeric salts with chiral acids and then separating them.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles such as halides or alkoxides replace existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, alkoxides, polar aprotic solvents.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
(S)-2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Biological Studies: The compound is employed in studies investigating the interaction of piperazine derivatives with biological targets such as receptors and enzymes.
Industrial Applications: It serves as an intermediate in the production of agrochemicals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of (S)-2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid involves its interaction with specific molecular targets, such as receptors or enzymes, in biological systems. The piperazine ring can mimic the structure of neurotransmitters, allowing the compound to bind to and modulate the activity of receptors. This interaction can lead to changes in cellular signaling pathways and physiological responses.
Comparación Con Compuestos Similares
Similar Compounds
4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid: This compound shares the piperazine ring and methyl substitution but differs in the presence of a benzoic acid moiety instead of phenylacetic acid.
3-(4-Methyl-piperazin-1-yl)-propylamine: Similar in structure but with a propylamine group instead of phenylacetic acid.
Uniqueness
(S)-2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid is unique due to its chiral nature and the specific combination of the piperazine ring with the phenylacetic acid moiety. This unique structure imparts distinct pharmacological properties and potential therapeutic applications.
Propiedades
Fórmula molecular |
C13H18N2O2 |
|---|---|
Peso molecular |
234.29 g/mol |
Nombre IUPAC |
(2S)-2-(4-methylpiperazin-1-yl)-2-phenylacetic acid |
InChI |
InChI=1S/C13H18N2O2/c1-14-7-9-15(10-8-14)12(13(16)17)11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3,(H,16,17)/t12-/m0/s1 |
Clave InChI |
OQZOPIFSTNJPIM-LBPRGKRZSA-N |
SMILES isomérico |
CN1CCN(CC1)[C@@H](C2=CC=CC=C2)C(=O)O |
SMILES canónico |
CN1CCN(CC1)C(C2=CC=CC=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 4-benzyl-8-hydroxy-4-azaspiro[2.5]oct-7-ene-7-carboxylate](/img/structure/B15237227.png)
![7-(Trifluoromethyl)pyrazolo[1,5-a]pyridin-2-amine](/img/structure/B15237231.png)

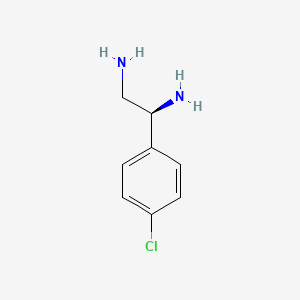
![(1S,2S)-1-Amino-1-[4-(propan-2-YL)phenyl]propan-2-OL](/img/structure/B15237252.png)
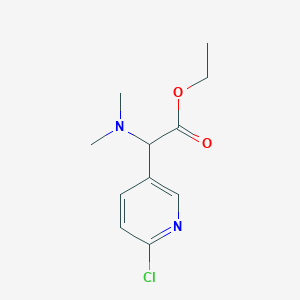

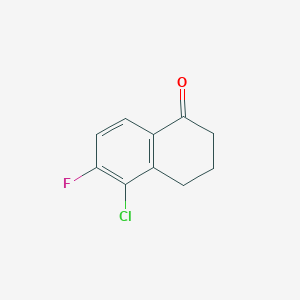

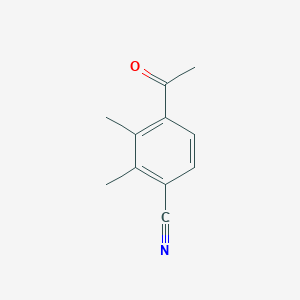
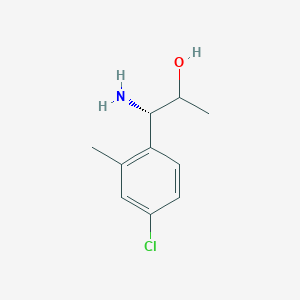
![6-Amino-5,6-dihydro-4H-cyclopenta[B]thiophene-6-carboxylic acid](/img/structure/B15237293.png)
![Ethyl 6-vinylimidazo[1,2-B]pyridazine-3-carboxylate](/img/structure/B15237311.png)
